5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Description
5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21BrClN3O2S2 and its molecular weight is 490.86. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Photostabilization
One notable application of a compound closely related to the queried chemical is in the field of photodynamic therapy for cancer treatment. A zinc phthalocyanine derivative, which incorporates a structurally similar bromo-substituted component, has been synthesized and characterized. This derivative exhibits valuable properties as a photosensitizer due to its good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make it a potential candidate for Type II photosensitizers in photodynamic therapy, a method that uses light-sensitive compounds to generate toxic oxygen species and kill cancer cells in a targeted manner (Pişkin, Canpolat, & Öztürk, 2020).
Additionally, compounds with structural similarities have been used as photostabilizers for rigid poly(vinyl chloride) (PVC). New thiophenes, including derivatives like N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, have demonstrated the ability to reduce the level of photodegradation in PVC films. This suggests potential applications in improving the longevity and durability of PVC materials by protecting them from UV radiation-induced damage (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Properties
IUPAC Name |
5-bromo-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2S2.ClH/c1-21(2)10-5-11-22(17(23)14-8-9-15(19)25-14)18-20-16-12(24-3)6-4-7-13(16)26-18;/h4,6-9H,5,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRDYKHGINLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(S3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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